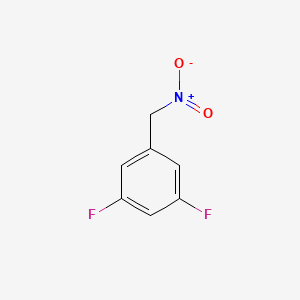
4-(3-Bromopropyl)-1,1-difluorocyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-bromopropyl group and two fluorine atoms at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1,1-difluorocyclohexane typically involves the reaction of 1,1-difluorocyclohexane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the product .
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: The major product is 1,1-difluorocyclohexane.
科学研究应用
4-(3-Bromopropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-1,1-difluorocyclohexane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.
相似化合物的比较
Similar Compounds
- 4-(3-Chloropropyl)-1,1-difluorocyclohexane
- 4-(3-Iodopropyl)-1,1-difluorocyclohexane
- 4-(3-Bromopropyl)-1,1-dichlorocyclohexane
Uniqueness
4-(3-Bromopropyl)-1,1-difluorocyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom provides a site for nucleophilic substitution, while the fluorine atoms enhance the compound’s stability and reactivity through their strong electron-withdrawing effects .
属性
分子式 |
C9H15BrF2 |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15BrF2/c10-7-1-2-8-3-5-9(11,12)6-4-8/h8H,1-7H2 |
InChI 键 |
PQHHUEDWTPWNGO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CCCBr)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
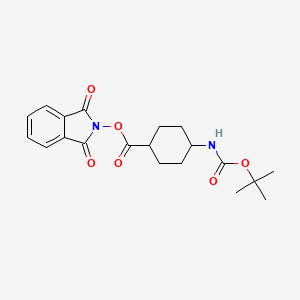
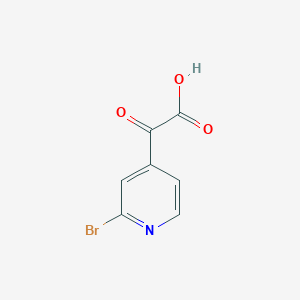
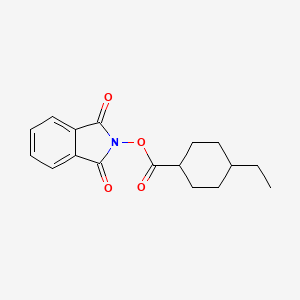
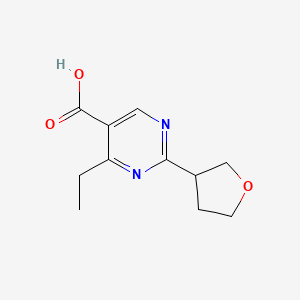
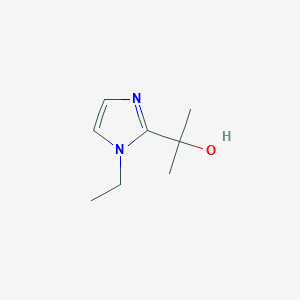

![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
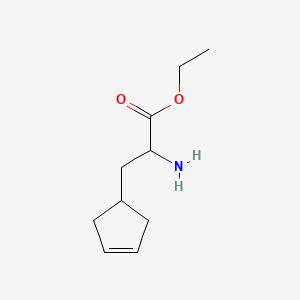
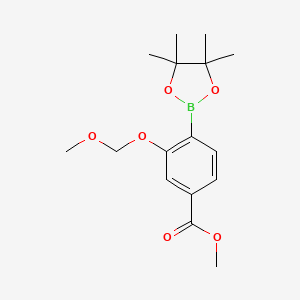

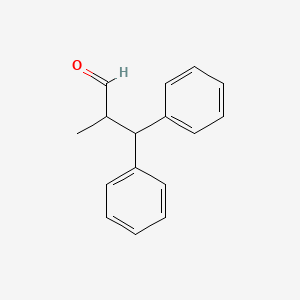
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
